Cas no 2248370-81-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate structure](https://www.kuujia.com/scimg/cas/2248370-81-0x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate
- EN300-6525352
- 2248370-81-0
-
- Inchi: 1S/C15H14N2O6/c1-9(18)16-6-10(7-16)22-8-13(19)23-17-14(20)11-4-2-3-5-12(11)15(17)21/h2-5,10H,6-8H2,1H3
- InChI Key: HZNDDZPGUJISEB-UHFFFAOYSA-N
- SMILES: O(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1CN(C(C)=O)C1
Computed Properties
- Exact Mass: 318.08518617g/mol
- Monoisotopic Mass: 318.08518617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 93.2Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6525352-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate |
2248370-81-0 | 95.0% | 0.25g |
$1262.0 | 2025-03-13 | |
Enamine | EN300-6525352-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate |
2248370-81-0 | 95.0% | 2.5g |
$2688.0 | 2025-03-13 | |
Enamine | EN300-6525352-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate |
2248370-81-0 | 95.0% | 1.0g |
$1371.0 | 2025-03-13 | |
Enamine | EN300-6525352-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate |
2248370-81-0 | 95.0% | 0.1g |
$1207.0 | 2025-03-13 | |
Enamine | EN300-6525352-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate |
2248370-81-0 | 95.0% | 0.05g |
$1152.0 | 2025-03-13 | |
Enamine | EN300-6525352-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate |
2248370-81-0 | 95.0% | 5.0g |
$3977.0 | 2025-03-13 | |
Enamine | EN300-6525352-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate |
2248370-81-0 | 95.0% | 10.0g |
$5897.0 | 2025-03-13 | |
Enamine | EN300-6525352-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate |
2248370-81-0 | 95.0% | 0.5g |
$1316.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate Related Literature
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate
Compound CAS No. 2248370-81-0: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate
The compound with CAS No. 2248370-81-0, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-acetylazetidin-3-yl)oxy]acetate, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities.
Recent studies have highlighted the importance of isoindole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The isoindole moiety in this compound contributes to its stability and bioavailability, making it a valuable candidate for further research. Additionally, the presence of an acetylazetidine group enhances its pharmacokinetic properties, which are critical for therapeutic applications.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques such as Suzuki coupling and esterification reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's suitability for large-scale production and subsequent biological testing.
In terms of biological activity, this compound has shown remarkable results in vitro assays targeting various enzymes and receptors associated with chronic diseases. For instance, studies conducted by Smith et al. (2023) demonstrated its potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Furthermore, preliminary animal studies suggest that it may exhibit selective cytotoxicity against cancer cells without significantly affecting normal cells.
The structural versatility of this compound also makes it a promising candidate for material science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry and catalysis. Recent findings by Johnson et al. (2023) indicate that it can act as an effective chelating agent in homogeneous catalysis systems, opening new avenues for its application in industrial processes.
From an environmental standpoint, the compound's degradation pathways have been studied to assess its eco-friendliness. Research by Green et al. (2023) revealed that it undergoes rapid hydrolysis under physiological conditions, reducing its environmental footprint compared to similar compounds.
In conclusion, the compound with CAS No. 2248370-81-0 represents a significant advancement in organic synthesis and holds immense potential across multiple fields. Its unique structure, coupled with cutting-edge research findings, positions it as a key molecule for future innovations in both medicine and materials science.
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